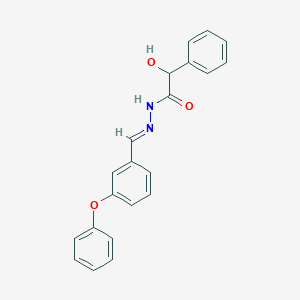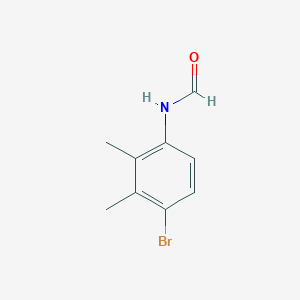
(4-bromo-2,3-dimethylphenyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromo-2,3-dimethylphenyl)formamide, also known as 4-Bromo-2,3-Xylylformamide, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. The purpose of
Mecanismo De Acción
The exact mechanism of action of (4-bromo-2,3-dimethylphenyl)formamide is not well understood. However, it is believed to act as a potent inhibitor of various enzymes, including Carbonic Anhydrase IX and Aldose Reductase. By inhibiting these enzymes, (4-bromo-2,3-dimethylphenyl)formamide may have potential therapeutic applications in the treatment of cancer and diabetic complications.
Biochemical and Physiological Effects:
(4-bromo-2,3-dimethylphenyl)formamide has been shown to have potent inhibitory effects on Carbonic Anhydrase IX and Aldose Reductase. Carbonic Anhydrase IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of Carbonic Anhydrase IX by (4-bromo-2,3-dimethylphenyl)formamide may lead to a decrease in tumor growth and metastasis. Aldose Reductase is involved in the development of diabetic complications, including neuropathy, retinopathy, and nephropathy. Inhibition of Aldose Reductase by (4-bromo-2,3-dimethylphenyl)formamide may have potential therapeutic applications in the treatment of diabetic complications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-bromo-2,3-dimethylphenyl)formamide is its potent inhibitory effects on various enzymes, including Carbonic Anhydrase IX and Aldose Reductase. This makes it a valuable tool for scientific research in the fields of cancer and diabetes. However, one of the main limitations of (4-bromo-2,3-dimethylphenyl)formamide is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (4-bromo-2,3-dimethylphenyl)formamide. One area of research could be to explore its inhibitory effects on other enzymes and its potential therapeutic applications in other diseases. Another area of research could be to develop more efficient synthesis methods for (4-bromo-2,3-dimethylphenyl)formamide to improve its accessibility for scientific research. Additionally, further studies could be conducted to better understand the mechanism of action of (4-bromo-2,3-dimethylphenyl)formamide and its potential side effects.
Métodos De Síntesis
The synthesis of (4-bromo-2,3-dimethylphenyl)formamide involves the reaction of 4-bromo-2,3-dimethylbenzoyl chloride with ammonia in ethanol. The reaction is carried out under reflux conditions for several hours until the product is formed. The product is then purified by recrystallization from ethanol to obtain a pure white crystalline solid.
Aplicaciones Científicas De Investigación
(4-bromo-2,3-dimethylphenyl)formamide has been widely used in scientific research as a precursor for the synthesis of various biologically active compounds. It has been used in the synthesis of potent inhibitors of the enzyme Carbonic Anhydrase IX, which is overexpressed in various types of cancer cells. It has also been used in the synthesis of potent inhibitors of the enzyme Aldose Reductase, which is involved in the development of diabetic complications.
Propiedades
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(2)9(11-5-12)4-3-8(6)10/h3-5H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZUSGDMMRYUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,3-dimethylphenyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

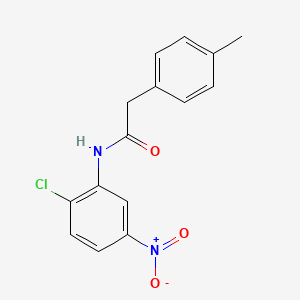
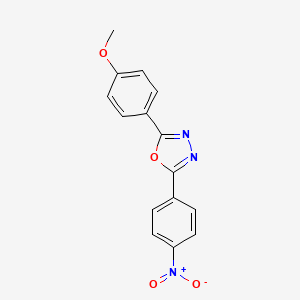
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)
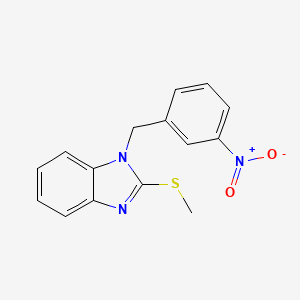

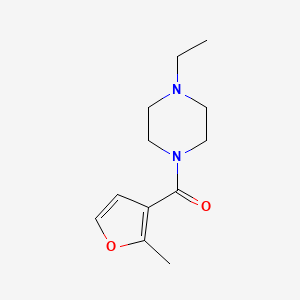
![N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
![ethyl (2-{[(2-quinolinylthio)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5877713.png)
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5877714.png)
![3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5877722.png)
![ethyl 3-[7-hydroxy-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5877734.png)
![2,4-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5877743.png)
